(5Z)-5-(4-hydroxybenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5Z)-5-(4-hydroxybenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one, also known as HBPT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
- SMSF0008287 has shown promise as an anticancer agent. Research indicates that it inhibits cell proliferation and induces apoptosis in cancer cells. Its mechanism of action involves interfering with key signaling pathways related to tumor growth and survival .
- The compound possesses anti-inflammatory properties. It modulates inflammatory mediators and suppresses the expression of pro-inflammatory cytokines. This makes it a potential candidate for managing inflammatory diseases .
- SMSF0008287 exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. Its thiazolidinone scaffold contributes to this effect, making it relevant for combating oxidative damage .
- Studies have explored the antibacterial and antifungal potential of SMSF0008287. It shows inhibitory effects against certain bacterial strains and fungal pathogens. Researchers are investigating its use in developing novel antimicrobial agents .
- The compound has been investigated for its neuroprotective effects. It may help prevent neuronal damage and improve cognitive function. Researchers are studying its potential in treating neurodegenerative disorders .
- SMSF0008287’s thiazolidinone structure suggests possible relevance in metabolic syndrome and diabetes research. Thiazolidinones are known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in glucose homeostasis and lipid metabolism .
Anticancer Potential
Anti-inflammatory Activity
Antioxidant Effects
Antibacterial and Antifungal Properties
Neuroprotective Applications
Metabolic Syndrome and Diabetes Research
properties
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-8(2)14-12(16)11(18-13(14)17)7-9-3-5-10(15)6-4-9/h3-8,15H,1-2H3/b11-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIKVQFNLLAWRH-XFFZJAGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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